molecular formula C25H32N4O3 B2883639 N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922067-91-2

N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No. B2883639
M. Wt: 436.556
InChI Key: ATFOXJQLFZUIGQ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its common name if it has one.



Synthesis Analysis

The synthesis of a compound refers to the process by which it is made. This can involve a variety of chemical reactions, and often requires specific conditions such as temperature, pressure, or the presence of a catalyst.



Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions.



Physical And Chemical Properties Analysis

This involves studying the properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Behavioral Pharmacology

A study explored the anxiolytic and antidepressant potential of a selective 5-hydroxytryptamine (HT)1B antagonist, demonstrating its utility in the treatment of anxiety and affective disorders. This research highlights the importance of selective antagonists in modulating neurotransmitter systems, which could be relevant to the pharmacological applications of N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, particularly if it exhibits similar receptor targeting properties (Hudzik et al., 2003).

Regioselectivity in Chemical Reactions

Research into the regioselectivity of free radical bromination of unsymmetrical dimethylated pyridines provides insights into the mechanisms and regioselectivity of reactions involving similar complex molecules. Understanding these reactions is crucial for synthesizing and modifying compounds like N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, which may require specific structural modifications for research or therapeutic purposes (Thapa et al., 2014).

Environmental Fate of Chemical Compounds

A review on the environmental fate of alkylphenol ethoxylates (APEs) and their degradation products emphasizes the importance of understanding the environmental impact and degradation pathways of chemical compounds. This information is pertinent for assessing the ecological and health implications of using and disposing of synthetic compounds like N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (Ying et al., 2002).

Occupational Exposure and Toxicology

The clinical outcomes of occupational exposure to N,N-Dimethylformamide (DMF) highlight the need for understanding the toxicological profiles of chemicals used in industrial settings. This research is crucial for ensuring the safety and health of workers exposed to chemical compounds, including the potential manufacturing or laboratory use of N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (Kim & Kim, 2011).

Antioxidant Activity Analysis

A review on the analytical methods used in determining antioxidant activity provides a framework for evaluating the potential antioxidant properties of compounds. Given the increasing interest in antioxidants for various health benefits, such methodologies could be applicable for assessing the antioxidant potential of N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, if relevant (Munteanu & Apetrei, 2021).

Safety And Hazards

This involves studying the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact.


Future Directions

This involves considering potential future research directions. This could include studying the compound’s potential uses, improving its synthesis, or investigating its mechanism of action in more detail.


properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3/c1-17-5-4-6-21(18(17)2)27-25(31)24(30)26-16-23(29-11-13-32-14-12-29)19-7-8-22-20(15-19)9-10-28(22)3/h4-8,15,23H,9-14,16H2,1-3H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFOXJQLFZUIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

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